molecular formula C13H13ClN2O3S B13023357 N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide

Cat. No.: B13023357
M. Wt: 312.77 g/mol
InChI Key: OXQKPPRXKKVASS-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzyl group, a chloro substituent, a hydroxy group, and a sulfonamide moiety attached to a pyridine ring. Its molecular formula is C13H13ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the benzyl, chloro, hydroxy, and sulfonamide groups. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

    Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide.

    Sulfonamidation: The sulfonamide group can be introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
  • 2-Benzylamino-4-chloro-5-sulfamoylbenzoic acid

Uniqueness

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

N-benzyl-5-chloro-N-methyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-16(9-10-5-3-2-4-6-10)20(18,19)12-8-15-7-11(14)13(12)17/h2-8H,9H2,1H3,(H,15,17)

InChI Key

OXQKPPRXKKVASS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CNC=C(C2=O)Cl

Origin of Product

United States

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